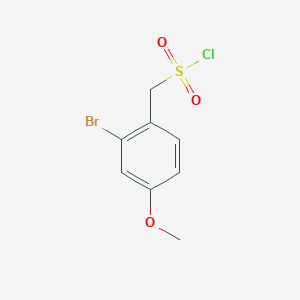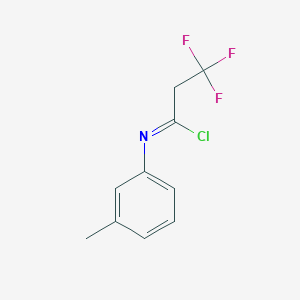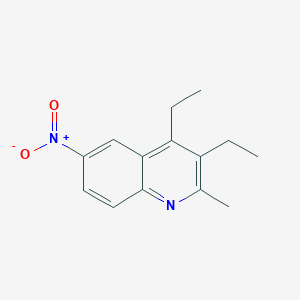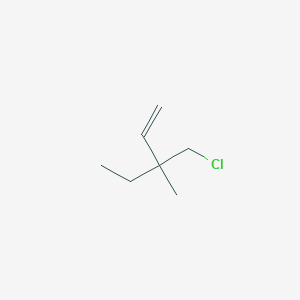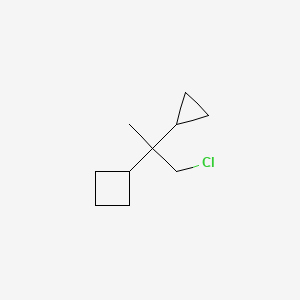![molecular formula C8H12BrNS B15258099 4-[2-(Bromomethyl)butyl]-1,3-thiazole](/img/structure/B15258099.png)
4-[2-(Bromomethyl)butyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Bromomethyl)butyl]-1,3-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Bromomethyl)butyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a bromomethyl butyl group. One common method is the bromination of a precursor thiazole compound using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Bromomethyl)butyl]-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Scientific Research Applications
4-[2-(Bromomethyl)butyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Bromomethyl)butyl]-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The thiazole ring’s aromaticity allows it to participate in π-π interactions with aromatic amino acids in protein active sites .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Chloromethyl)butyl]-1,3-thiazole
- 4-[2-(Iodomethyl)butyl]-1,3-thiazole
- 4-[2-(Methylthio)butyl]-1,3-thiazole
Uniqueness
4-[2-(Bromomethyl)butyl]-1,3-thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, or methylthio analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H12BrNS |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
4-[2-(bromomethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-2-7(4-9)3-8-5-11-6-10-8/h5-7H,2-4H2,1H3 |
InChI Key |
UFUVHRYYGQXDFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CSC=N1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


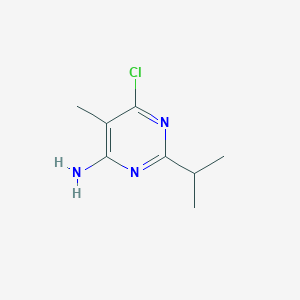
![2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B15258021.png)
![4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B15258028.png)

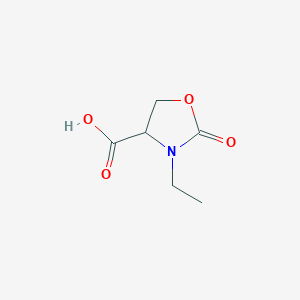
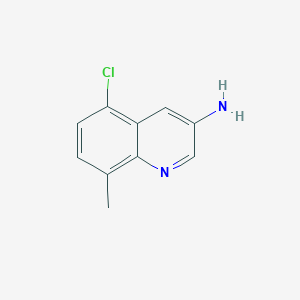
![1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15258069.png)
